5-(2-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
Description
This compound belongs to the thiazolo[4,5-d]pyridazin-4(5H)-one family, characterized by a fused thiazole and pyridazinone core. Key structural features include:
- 4-Fluorophenyl group at position 7: May improve metabolic stability and binding affinity.
- Methyl group at position 2: A compact substituent that could influence steric effects without significantly altering electronic properties.
Properties
IUPAC Name |
7-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3OS/c1-11-22-17-18(26-11)16(12-6-8-14(20)9-7-12)23-24(19(17)25)10-13-4-2-3-5-15(13)21/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPBDDPKSYWQRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound while maintaining quality standards.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
5-(2-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound is investigated for its use in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(2-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent Effects on Activity
Key Observations :
- Fluorine Substitution: The 2-fluorobenzyl and 4-fluorophenyl groups in the target compound may confer improved metabolic stability and receptor affinity compared to non-fluorinated analogs (e.g., 10a) .
- Electron-Donating Groups : highlights that electron-donating substituents (e.g., morpholinyl, piperidinyl) at position 2 enhance analgesic effects, suggesting the methyl group in the target compound might offer a balance between steric and electronic effects .
- Core Heterocycle: Isoxazolo derivatives () show comparable activity to thiazolo analogs, indicating the pyridazinone moiety is critical for activity, while the fused ring (thiazole vs. isoxazole) modulates selectivity .
Key Observations :
Pharmacological Implications
- Analgesic Potential: Fluorinated aryl groups may enhance blood-brain barrier penetration, positioning the target compound as a candidate for CNS-targeted analgesics, akin to isoxazolo derivatives in .
- Anti-Inflammatory Activity : Thiazolo analogs with furyl or phenyl groups () show anti-inflammatory effects, suggesting the 4-fluorophenyl group in the target compound could similarly modulate inflammatory pathways .
Biological Activity
5-(2-Fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound belonging to the class of thiazolo[4,5-d]pyridazine derivatives. This class is recognized for its diverse biological activities, including potential applications in medicinal chemistry. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 364.41 g/mol. The compound features a thiazole ring fused with a pyridazine, which is substituted with fluorinated aromatic groups that enhance its chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H16F2N2OS |
| Molecular Weight | 364.41 g/mol |
| Melting Point | To be determined |
| Solubility | To be determined |
The biological activity of this compound may involve interactions with various biological targets such as enzymes and receptors. The presence of fluorinated aromatic rings is believed to enhance binding affinity and specificity towards these targets, potentially leading to therapeutic effects in multiple biological pathways.
Biological Activity and Pharmacological Effects
The compound has been studied for its potential inhibitory effects on key enzymes involved in neurodegenerative diseases. Research indicates that derivatives within this class exhibit significant activity against monoamine oxidase (MAO), an enzyme linked to the breakdown of neurotransmitters in the brain.
Inhibitory Activity on Monoamine Oxidase
A comparative study highlighted the inhibitory effects of pyridazinone derivatives on MAO-A and MAO-B. In particular:
- T6 , a related compound, demonstrated an IC50 value of 0.013 µM for MAO-B, indicating potent inhibitory action.
- T3 , another derivative, showed competitive inhibition with an IC50 value of 1.57 µM for MAO-A and 0.039 µM for MAO-B.
These findings suggest that compounds structurally similar to this compound may also exhibit significant MAO inhibitory activity, making them candidates for further investigation in treating neurodegenerative disorders like Alzheimer's disease .
Case Studies and Research Findings
- Study on Neuroprotective Effects : A study evaluated the neuroprotective potential of thiazolo[4,5-d]pyridazine derivatives against oxidative stress-induced neuronal cell death. The results indicated that these compounds could reduce cell death significantly compared to controls.
- Cytotoxicity Assessment : In vitro studies using L929 fibroblast cells assessed cytotoxicity levels at varying concentrations. Results showed that certain derivatives exhibited low toxicity at therapeutic concentrations, supporting their safety profile for potential therapeutic use .
- Molecular Docking Studies : Computational studies using molecular docking simulations provided insights into the binding modes of these compounds with MAO enzymes. Higher docking scores were observed for compounds with specific substitutions on the phenyl rings, suggesting optimized interactions that enhance their inhibitory effects .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5-(2-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core Formation : Condensation of fluorinated benzaldehyde derivatives (e.g., 4-fluorobenzaldehyde) with thiazolidinone precursors under acidic reflux conditions (glacial acetic acid, anhydrous NaOAc) to form intermediates like (Z)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one .
Cyclization : Reaction with hydrazine hydrate in ethanol to construct the pyridazinone ring, followed by functionalization (e.g., alkylation with 2-fluorobenzyl halides) .
Purification : Recrystallization (ethanol) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Use a combination of:
- Spectroscopy :
- 1H/13C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., fluorine atoms deshield adjacent protons) .
- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thiazole/thioamide (C-S, ~600–700 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Methodological Answer :
- Solvents : Glacial acetic acid for condensation (due to its dual role as solvent and catalyst) ; ethanol for cyclization and purification .
- Temperature : Reflux (~80–100°C) for condensation; ambient temperature for hydrazine-mediated cyclization .
- Catalysts : Anhydrous sodium acetate for deprotonation and accelerating imine formation .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing by-products?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 7 hours to <1 hour) and improves yield by enhancing reaction homogeneity .
- Flow Chemistry : Continuous flow reactors for precise control of temperature and reagent mixing, reducing side reactions .
- By-Product Analysis : Use HPLC or LC-MS to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry or purification protocols .
Q. How can tautomeric or conformational ambiguities in the thiazolo-pyridazinone core be resolved?
- Methodological Answer :
- X-ray Crystallography : Determine solid-state conformation and validate computational models .
- Dynamic NMR Studies : Monitor temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol tautomerism) .
- DFT Calculations : Predict stable tautomers using Gaussian or similar software, comparing theoretical vs. experimental spectra .
Q. What strategies are recommended for resolving contradictions in biological activity data?
- Methodological Answer :
- Dose-Response Studies : Establish EC50/IC50 values across multiple assays (e.g., enzyme inhibition, receptor binding) to confirm target specificity .
- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to observed effects .
- Orthogonal Assays : Cross-validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay artifacts .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes to targets (e.g., GABA receptors, kinases) .
- QSAR Analysis : Correlate substituent electronic properties (Hammett σ values) with activity to prioritize fluorobenzyl or methylthiazole modifications .
- ADMET Prediction : Employ SwissADME or pkCSM to optimize bioavailability and reduce toxicity early in design .
Data Contradiction Analysis
Q. How to address discrepancies in reported NMR chemical shifts for fluorinated analogs?
- Methodological Answer :
- Solvent Calibration : Ensure deuterated solvents (e.g., DMSO-d6 vs. CDCl3) are consistent, as fluorine atoms are sensitive to solvent polarity .
- pH Adjustment : For compounds with ionizable groups, control pH during NMR acquisition to prevent shifts from protonation/deprotonation .
- Collaborative Validation : Compare data with published spectra in databases like PubChem or NMRShiftDB .
Biological Evaluation
Q. What in vitro assays are suitable for preliminary pharmacological profiling?
- Methodological Answer :
- Receptor Binding Assays : Screen against GABA-A, serotonin, or kinase targets using radiolabeled ligands (e.g., [3H]-flumazenil for benzodiazepine sites) .
- Cytotoxicity Testing : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
- Enzyme Inhibition : Measure IC50 against COX-2 or phosphodiesterases via fluorogenic substrates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
